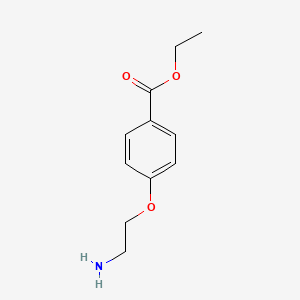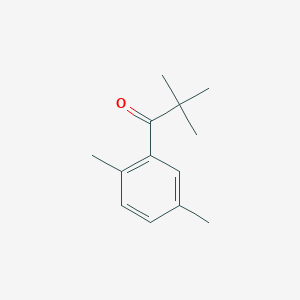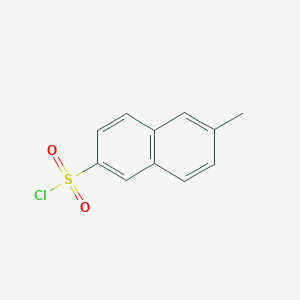
2-(4-Hydroxyphenyl)-2-methylpropanenitrile
Vue d'ensemble
Description
2-(4-Hydroxyphenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a hydroxyphenyl group attached to a nitrile group through a methyl-propane linkage
Méthodes De Préparation
The synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with acetone cyanohydrin in the presence of a base, such as sodium hydroxide, to form the desired nitrile compound. The reaction conditions typically include a temperature range of 20-30°C and a reaction time of several hours to ensure complete conversion.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. These methods often incorporate advanced techniques such as microwave-assisted synthesis and catalytic processes to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2-(4-Hydroxyphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxy group can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2-(4-Hydroxyphenyl)-2-methylpropanenitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases related to oxidative stress and microbial infections.
Industry: It is utilized in the production of polymers and resins, where its unique chemical properties contribute to the desired characteristics of the final products.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The hydroxy group plays a crucial role in this mechanism by donating hydrogen atoms to neutralize reactive oxygen species.
In terms of antimicrobial activity, the compound may disrupt microbial cell membranes or interfere with essential metabolic processes, leading to the inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
2-(4-Hydroxyphenyl)-2-methylpropanenitrile can be compared with other similar compounds, such as 4-hydroxybenzaldehyde and 2-(4-hydroxyphenyl)ethanol.
4-Hydroxybenzaldehyde: This compound shares the hydroxyphenyl group but lacks the nitrile and methyl-propane linkage, resulting in different chemical properties and reactivity.
2-(4-Hydroxyphenyl)ethanol: This compound has a similar hydroxyphenyl group but features an ethanol linkage instead of a nitrile group, leading to variations in its chemical behavior and applications.
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPSAEFOSSDVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560055 | |
| Record name | 2-(4-Hydroxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55770-61-1 | |
| Record name | 2-(4-Hydroxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














